(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN.ClH/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUIWVVIGPUOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like alkyl halides or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous ether.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : This compound may serve as a lead compound in drug design due to its structural properties that can influence biological activity. Fluorinated phenyl rings are known to enhance the potency and selectivity of drugs by improving their interaction with biological macromolecules .
- Therapeutic Potential : Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial and antitumor effects. The specific halogen substitutions may enhance these activities, making this compound a candidate for further investigation in therapeutic applications .
Biological Studies
- Receptor Binding Studies : The compound's interaction with specific receptors is of particular interest. Studies have shown that halogenated compounds can exhibit enhanced binding affinity to serotonin receptors, which may lead to improved therapeutic profiles .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. For example, related compounds have shown significant antibacterial activity against strains such as E. coli and C. albicans .
Antibacterial Efficacy
A study demonstrated that halogenated phenyl compounds exhibited enhanced antibacterial properties, particularly against Gram-positive bacteria. The inclusion of bromine was noted to significantly increase the inhibitory effects compared to non-halogenated analogs.
Receptor Binding Affinity
Research highlighted the binding affinity of halogenated phenyl compounds to serotonin receptors, suggesting that structural modifications can lead to improved therapeutic profiles.
Mechanism of Action
The mechanism by which (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems, leading to biological responses.
Pathways Involved: The exact pathways depend on the specific application and target, but they may involve signaling pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s unique features arise from its substitution pattern and the presence of a phenyl group. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Halogen-Substituted Methanamine Derivatives
*Similarity index based on structural alignment (0–1 scale).
Key Observations
Substituent Position and Electronic Effects: Fluorine at C2 (target compound) vs. The phenyl group in the target compound introduces steric bulk and π-π stacking capabilities, which are absent in simpler analogs like (4-Bromo-2-fluorophenyl)methanamine .
Impact on Physicochemical Properties :
- Lipophilicity : Chlorine substitution (CAS 874482-96-9) increases logP compared to fluorine, affecting membrane permeability .
- Solubility : Difluoro-substituted analogs (CAS 1980086-47-2) may exhibit better aqueous solubility due to enhanced polarity .
Synthetic Applications: The target compound’s phenyl group makes it a candidate for synthesizing biphenyl scaffolds, which are prevalent in kinase inhibitors . Bromine at C4 positions it for further functionalization via Suzuki-Miyaura couplings, a strategy less feasible in non-brominated analogs .
Biological Activity
(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride is a compound characterized by its unique halogen substitutions on the phenyl rings, which potentially contribute to various biological activities. The presence of both bromine and fluorine atoms suggests that this compound may interact with biological systems in significant ways, making it an interesting subject for medicinal chemistry and pharmacological research.
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12BrClFN
- Molecular Weight : 305.6 g/mol
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can alter the activity of these biomolecules, leading to a range of biological effects. The specific pathways and targets are still under investigation, but compounds with similar structures often exhibit diverse pharmacological profiles.
Biological Activity Studies
Several studies have explored the biological activity of compounds related to this compound. Below are key findings from relevant research:
Antibacterial and Antifungal Activity
A study examined the antibacterial and antifungal properties of various monomeric alkaloids, revealing that compounds with similar structural features to this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The introduction of halogen groups like bromine and fluorine was noted to enhance antibacterial potency, with observed inhibition zones indicating strong activity against specific bacterial strains .
| Compound | Inhibition Zone (mm) | Activity |
|---|---|---|
| Compound A | 24 | High |
| Compound B | 21 | Moderate |
| This compound | TBD | TBD |
Interaction with Biological Macromolecules
The compound's potential interactions with proteins and nucleic acids have been a focus of research. Studies suggest that the fluorophenyl group may enhance binding affinity to certain receptors, influencing the compound's efficacy as a drug candidate.
Case Studies
- Case Study on Antimicrobial Activity : A series of experiments assessed the efficacy of halogenated phenylmethanamines against common pathogens. Results indicated that modifications in the halogen pattern significantly impacted antibacterial effectiveness, suggesting that this compound could be developed into a potent antimicrobial agent.
- Pharmacological Evaluation : In a pharmacological study, researchers evaluated the compound's ability to modulate receptor activity in vitro. Preliminary results showed promising modulation of ion channels associated with neurotransmitter systems, indicating potential applications in neuropharmacology .
Future Directions
Further research is essential to fully elucidate the biological activities of this compound. Key areas for future exploration include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.
- Structure-Activity Relationship (SAR) : Investigating how variations in substitution patterns affect biological activity.
Preparation Methods
Synthesis of the Key Intermediate: (4-Bromo-2-fluorophenyl)(phenyl)methanone
The synthesis typically begins with the preparation of the corresponding benzophenone derivative, (4-bromo-2-fluorophenyl)(phenyl)methanone, which serves as the precursor for the amine.
Acylation and Halogenation Steps :
Starting from 2-fluorobenzoyl chloride or a related acid chloride, an electrophilic aromatic substitution or Friedel-Crafts acylation is performed with bromobenzene or its derivatives to introduce the 4-bromo substituent on the phenyl ring. Oxalyl chloride is often used to convert carboxylic acids to acid chlorides under mild conditions, followed by reaction with the aromatic partner in the presence of Lewis acids such as anhydrous iron(III) chloride to facilitate the acylation.Halogenation Specifics :
Bromination can be achieved selectively using potassium bromide and an oxidizing agent such as sodium perborate tetrahydrate in acetic acid with catalytic ammonium molybdate, allowing for controlled introduction of the bromine atom at the desired position on the aromatic ring.
Reduction of the Ketone to the Corresponding Amine
Once the benzophenone intermediate is obtained, the ketone group is converted to the methanamine functionality.
Reduction of Nitro to Amine :
If the intermediate contains a nitro group, reduction can be performed using iron powder in acidic ethanol/water mixtures under reflux conditions. This method efficiently converts nitro groups to amino groups with high yield (up to 94% reported).Reductive Amination :
Alternatively, reductive amination can be employed where the ketone reacts with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to form the amine directly.Formation of Hydrochloride Salt :
After amine formation, treatment with hydrochloric acid results in the formation of the hydrochloride salt, improving the compound's stability and handling properties.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acid chloride formation | Oxalyl chloride, 0 °C to RT, solvent: dichloroethane | - | Formation of acid chloride from carboxylic acid |
| 2 | Friedel-Crafts acylation | Anhydrous FeCl3, 0 °C, fluorobenzene or bromobenzene derivative | 30-82 | Formation of benzophenone intermediate |
| 3 | Selective bromination | KBr, NaBO3·4H2O, NH4)3[P(MoO3)10]4·4H2O catalyst, 0 °C, acetic acid | 88 | Introduction of bromine at 4-position |
| 4 | Nitro reduction | Fe powder, HCl, EtOH/H2O, reflux | 90+ | Conversion of nitro to amino group |
| 5 | Salt formation | HCl addition | - | Formation of hydrochloride salt |
Detailed Research Findings and Analysis
Efficiency and Yield :
The synthesis route involving iron powder reduction of nitro intermediates in acidic aqueous ethanol provides high yields (up to 94%) and is operationally simple, making it suitable for scale-up.Selectivity :
The use of potassium bromide and sodium perborate in the presence of ammonium molybdate catalyst allows for regioselective bromination, minimizing side reactions and over-bromination.Purification :
Chromatographic purification using gel columns is commonly employed post-reaction to isolate the pure benzophenone and amine intermediates, ensuring high purity for subsequent steps.Alternative Methods :
While direct reductive amination is a viable approach, the stepwise ketone to amine conversion via nitro reduction is preferred for better control over substitution patterns and yields.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Benzophenone intermediate synthesis | Friedel-Crafts acylation with acid chloride and aromatic ring | Oxalyl chloride, FeCl3, dichloroethane | 30-82% | High regioselectivity, scalable |
| Aromatic bromination | Catalytic bromination using KBr, NaBO3, ammonium molybdate | Acetic acid, 0 °C | ~88% | Selective bromination |
| Nitro group reduction | Iron powder reduction in acidic ethanol/water | Fe powder, HCl, reflux | >90% | High yield, mild conditions |
| Amine salt formation | Acid treatment to form hydrochloride salt | Concentrated HCl | Quantitative | Improved stability and handling |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of a phenyl precursor followed by coupling with a methanamine group. For example:
- Step 1 : Bromo-fluorination of the phenyl ring via electrophilic aromatic substitution using bromine/fluorine donors (e.g., NBS or Selectfluor) under controlled pH .
- Step 2 : Formation of the methanamine linkage via reductive amination or nucleophilic substitution. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves yields to >70% .
- Step 3 : Salt formation with HCl in ethanol to stabilize the amine .
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm >95% purity. Contaminants often arise from incomplete halogenation or residual solvents .
Q. How can X-ray crystallography and spectroscopic techniques resolve the structural ambiguities of this compound?
- Methodological Answer :
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures by analyzing diffraction data. For this compound, expect C–Br (1.9 Å) and C–F (1.35 Å) bond lengths; deviations >0.05 Å suggest disorder or impurities .
- NMR : ¹H NMR shows distinct aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 2.5–3.0 ppm). ¹⁹F NMR confirms fluorine position (δ -110 to -120 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) should match theoretical m/z (e.g., 324.2 for C₁₃H₁₀BrFNH₃⁺). Fragmentation patterns identify bromine loss (Δm/z ~80) .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity order: Ar-Br > Ar-Cl in Pd-catalyzed reactions (TOF up to 500 h⁻¹). Use Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) .
- Fluorine : Electron-withdrawing effect stabilizes intermediates but reduces nucleophilic attack. DFT calculations (B3LYP/6-31G*) show fluorine increases LUMO energy by ~1.5 eV, requiring harsher conditions for SNAr reactions .
- Data Contradiction : Some studies report unexpected regioselectivity due to steric hindrance from the phenyl group. Mitigate via computational modeling (e.g., Gaussian) to predict transition states .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- In Vitro : Screen against serotonin/dopamine receptors (IC₅₀ < 1 µM) using radioligand binding assays. Fluorescence polarization assays quantify target engagement .
- In Vivo : Adjust for pharmacokinetic factors (e.g., BBB permeability). LC-MS/MS measures plasma concentrations; logP ~2.5 suggests moderate bioavailability. Metabolite ID via HR-MS/MS reveals N-dealkylation as a major pathway .
Q. How can structural analogs guide SAR studies to improve target selectivity?
- Methodological Answer :
- Analog Design : Replace Br with Cl or CF₃ to modulate steric/electronic profiles. Compare activities:
| Analog | Substituents | IC₅₀ (Serotonin Receptor) | Selectivity (vs. Dopamine) |
|---|---|---|---|
| Parent | Br, F | 0.8 µM | 10-fold |
| CF₃ | CF₃, F | 0.5 µM | 5-fold |
| Cl | Cl, F | 1.2 µM | 15-fold |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
